molecular formula C21H14N4O2 B416107 7,9-dimethyl-3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4,6(10),11,15,17,19(23),20-nonaene-8,14-dione

7,9-dimethyl-3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4,6(10),11,15,17,19(23),20-nonaene-8,14-dione

Cat. No.: B416107
M. Wt: 354.4g/mol
InChI Key: SWQFKDAVOUQPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,12-Dimethyl-10,12-dihydro-7H,11H-benzo[de]imidazo[4’,5’:5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione is a complex organic compound known for its unique structure and properties. It is commonly referred to as Pigment Yellow 192 and is used as a yellow pigment with a greenish tint .

Preparation Methods

The synthesis of 10,12-Dimethyl-10,12-dihydro-7H,11H-benzo[de]imidazo[4’,5’:5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione involves multiple steps, including the formation of the benzimidazole and isoquinoline rings. The reaction conditions typically require high temperatures and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

10,12-Dimethyl-10,12-dihydro-7H,11H-benzo[de]imidazo[4’,5’:5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of certain biochemical processes, leading to the desired effect. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

10,12-Dimethyl-10,12-dihydro-7H,11H-benzo[de]imidazo[4’,5’:5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione can be compared with other similar compounds, such as:

    Pigment Yellow 139: Another yellow pigment with different structural features.

    Pigment Yellow 83: Known for its high tinting strength and excellent lightfastness.

    Pigment Yellow 151: Used in various industrial applications for its stability and color properties.

The uniqueness of 10,12-Dimethyl-10,12-dihydro-7H,11H-benzo[de]imidazo[4’,5’:5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione lies in its specific molecular structure, which imparts distinct color properties and chemical reactivity .

Properties

Molecular Formula

C21H14N4O2

Molecular Weight

354.4g/mol

IUPAC Name

7,9-dimethyl-3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4,6(10),11,15,17,19(23),20-nonaene-8,14-dione

InChI

InChI=1S/C21H14N4O2/c1-23-16-9-14-15(10-17(16)24(2)21(23)27)25-19(22-14)12-7-3-5-11-6-4-8-13(18(11)12)20(25)26/h3-10H,1-2H3

InChI Key

SWQFKDAVOUQPIF-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C3C(=C2)N=C4N3C(=O)C5=CC=CC6=C5C4=CC=C6)N(C1=O)C

Canonical SMILES

CN1C2=C(C=C3C(=C2)N=C4N3C(=O)C5=CC=CC6=C5C4=CC=C6)N(C1=O)C

Origin of Product

United States

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